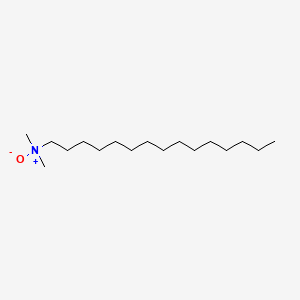

1-Pentadecanamine, N,N-dimethyl-, N-oxide

Description

Context and Significance within Contemporary Chemical Science

Long-chain alkyl dimethylamine (B145610) N-oxides, a class of compounds to which 1-Pentadecanamine, N,N-dimethyl-, N-oxide belongs, are recognized for their significant role as amphoteric surfactants. wikipedia.org This means they possess a molecular structure with both a hydrophobic (water-repelling) long alkyl chain and a hydrophilic (water-attracting) polar headgroup. smolecule.com The headgroup contains a nitrogen-oxygen coordinate covalent bond (R₃N⁺–O⁻). wikipedia.orgwikiwand.com This dual nature allows them to reduce the surface tension of liquids, making them valuable components in detergents, shampoos, and cleaners. wikipedia.orgwikiwand.commedchemexpress.com

These molecules are highly polar, with a polarity similar to that of quaternary ammonium (B1175870) salts, which makes smaller amine oxides very soluble in water. wikipedia.org Depending on the pH of the solution, they can behave as a nonionic surfactant (at neutral pH) or a cationic surfactant (at acidic pH, below their pKb of around 4.5). wikipedia.orgsmolecule.com This versatility is a key reason for their widespread investigation and application.

Scope of Academic Investigation for this compound and Related Homologs

Academic research into this compound and its homologs (compounds with different alkyl chain lengths) is extensive. Studies often focus on the relationship between the alkyl chain length and the compound's physicochemical properties. nih.govnih.gov A primary area of investigation is their surfactant behavior, including the determination of critical micelle concentration (CMC), which is the concentration at which the molecules begin to self-assemble into spherical structures called micelles. nih.govnih.gov

Researchers have established a linear relationship between the logarithm of the CMC and the number of carbon atoms in the alkyl chain. nih.gov Furthermore, the antimicrobial and cytolytic (cell-disrupting) activities of these compounds are a subject of study, with findings indicating that their effectiveness is dependent on the hydrophobic alkyl chain length. nih.govnih.gov The interaction of these amine oxides with biological systems, such as their effect on enzymes and lipid bilayers, is another significant field of academic inquiry. nih.gov

Historical Development of Amine N-Oxide Chemistry in Research

The study of amine N-oxides dates back to the late 19th century. thieme-connect.de Much of the initial research was driven by the discovery and isolation of amine N-oxides from natural sources, such as plant extracts and animal tissues. thieme-connect.de For instance, trimethylamine (B31210) N-oxide was identified in the muscle tissue of sharks in 1909. thieme-connect.de The field gained further momentum with the isolation of the first alkaloid N-oxide, iodinin, in 1938, and the antibiotic aspergillic acid in 1943. thieme-connect.de These discoveries spurred broader interest and led to the identification of over 200 naturally occurring amine N-oxides, both aromatic and aliphatic. thieme-connect.de This historical foundation has paved the way for the synthesis and investigation of a wide array of synthetic amine N-oxides, including the long-chain alkyl dimethylamine N-oxides used in research and industry today. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

17373-30-7 |

|---|---|

Molecular Formula |

C17H37NO |

Molecular Weight |

271.5 g/mol |

IUPAC Name |

N,N-dimethylpentadecan-1-amine oxide |

InChI |

InChI=1S/C17H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)19/h4-17H2,1-3H3 |

InChI Key |

DLPZOAYAGDEIHC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC[N+](C)(C)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Long Chain Amine N Oxides

Established Synthetic Pathways for Tertiary Amine N-Oxides

The synthesis of tertiary amine N-oxides, including long-chain variants like 1-Pentadecanamine, N,N-dimethyl-, N-oxide, is predominantly achieved through the direct oxidation of the corresponding tertiary amine. wikipedia.orgmasterorganicchemistry.com This transformation is a cornerstone of both industrial and academic chemistry for this class of compounds.

Direct Oxidation Routes Employing Conventional Oxidants

The most common and straightforward method for preparing long-chain amine N-oxides is the oxidation of the parent tertiary amine, N,N-dimethylpentadecanamine, with conventional oxidizing agents. Hydrogen peroxide (H₂O₂) is the most widely used oxidant due to its efficiency, low cost, and environmentally benign nature, as it primarily decomposes to water. wikipedia.orgsynarchive.com The reaction is typically conducted by adding H₂O₂ to the tertiary amine, often in a solvent like water, a lower alcohol, or acetone. thieme-connect.denih.gov For long-chain amines, controlling the reaction temperature and concentration is crucial to prevent the formation of gels, which can impede the reaction. thieme-connect.deresearchgate.net

Peroxyacids (peracids), such as meta-chloroperoxybenzoic acid (mCPBA), are also effective reagents for this transformation and are frequently used in laboratory settings. wikipedia.org Other conventional oxidants include Caro's acid and 2-sulfonyloxaziridines. wikipedia.orgorganic-chemistry.org

Table 1: Comparison of Conventional Oxidants for Tertiary Amine N-Oxide Synthesis

| Oxidant | Common Conditions | Advantages | Disadvantages | Citations |

| Hydrogen Peroxide (H₂O₂) | Aqueous or alcohol solution, often with heat (e.g., 60-80°C) | Low cost, green byproduct (water), high yields (97-99.5% for long-chain amines) | Can form gels with long-chain amines, may require catalysts for efficiency, potential for violent decomposition if not controlled | synarchive.comthieme-connect.deresearchgate.netnih.govnih.gov |

| Peroxyacids (e.g., mCPBA) | Chlorinated solvents (e.g., CH₂Cl₂), room temperature or below | High efficiency, good for sensitive substrates | More expensive, generates acid byproducts, less atom-economical | wikipedia.orgacs.orgorganicreactions.org |

| 2-Sulfonyloxaziridines | Aprotic, neutral conditions | High yields for aliphatic amines | Starting materials are not readily available | organic-chemistry.orgwikipedia.org |

Catalytic Approaches in Amine N-Oxide Synthesis, including Flavin Catalysis and Transition Metal Catalysis

To improve reaction rates, selectivity, and efficiency, particularly with milder oxidants like H₂O₂, various catalytic systems have been developed. These methods are crucial for large-scale industrial production and for syntheses requiring specific conditions.

Flavin Catalysis: Flavin-catalyzed oxidation represents a mild and highly effective method for converting tertiary amines to their N-oxides using hydrogen peroxide. wikipedia.org This biomimetic approach, using flavin analogues as catalysts, can lead to significant rate enhancements compared to non-catalyzed reactions, allowing for fast and selective oxidations at room temperature in solvents like methanol. organic-chemistry.orgwikipedia.org The catalytic cycle is believed to require molecular oxygen for initiation in addition to the hydrogen peroxide oxidant. organic-chemistry.orgnih.gov

Transition Metal Catalysis: A variety of transition metals have been shown to effectively catalyze the N-oxidation of tertiary amines.

Vanadium: Vanadium oxyacetylacetonate has been used to catalyze the oxidation of N,N-dimethyldodecylamine with tert-butyl hydroperoxide in an organic solvent, providing an effective method under relatively anhydrous conditions. acs.org

Rhenium: Methyltrioxorhenium (MTO) is a highly efficient catalyst for oxidation with hydrogen peroxide, forming reactive peroxo complexes that readily oxidize nucleophilic nitrogen atoms at or below room temperature. organic-chemistry.orgwikipedia.org

Ruthenium: Ruthenium trichloride (B1173362) can catalyze the oxidation of tertiary amines using oxidants like bromamine-T or molecular oxygen. wikipedia.orgchem-station.com

Tungsten: Tungstate-exchanged layered double hydroxides serve as recyclable heterogeneous catalysts for oxidation with aqueous H₂O₂, enabling quantitative yields at room temperature. thieme-connect.dechem-station.com

Table 2: Overview of Catalytic Systems for Tertiary Amine N-Oxide Synthesis

| Catalyst System | Oxidant | Typical Conditions | Key Features | Citations |

| Flavin Analogues | H₂O₂ | Methanol, Room Temp. | Biomimetic, mild conditions, significant rate enhancement | organic-chemistry.orgnih.govwikipedia.org |

| Methyltrioxorhenium (MTO) | H₂O₂ | Ethanol, Room Temp. or below | High yields, facile reaction | organic-chemistry.orgwikipedia.orgmdpi.com |

| Ruthenium Trichloride (RuCl₃) | Molecular Oxygen or Bromamine-T | Varies (e.g., Acetonitrile (B52724)/Water, 80°C for Bromamine-T) | Utilizes O₂ as a green oxidant | wikipedia.orgchem-station.com |

| Tungstate-exchanged LDH | H₂O₂ | Water, Room Temp. | Green process, recyclable heterogeneous catalyst, quantitative yields | thieme-connect.dechem-station.com |

| Vanadium Oxyacetylacetonate | t-Butyl Hydroperoxide | t-Butyl Alcohol, Reflux | Anhydrous conditions possible | acs.org |

Advanced Synthetic Strategies and Functional Group Transformations

Beyond the direct synthesis, the reactivity of the N-oxide functional group and the long alkyl chain allows for various chemical transformations, opening pathways to novel derivatives.

Selective Derivatization of the Alkyl Chain and N-Oxide Moiety

The functionalization of long-chain amine N-oxides can be directed at either the N-oxide moiety itself or, more challengingly, at the saturated alkyl chain.

Derivatization of the N-Oxide Moiety: The N-oxide group is a versatile functional handle that can undergo several characteristic reactions, effectively serving as a precursor to other functionalities. acs.org

Reduction to the Amine: The N-oxide can be selectively reduced back to the parent tertiary amine using various reagents, such as titanium(III) chloride (TiCl₃). researchgate.net This transformation is often used for analytical purposes to confirm the presence of an N-oxide metabolite.

Polonovski Reaction: This reaction involves treating a tertiary amine N-oxide with an activating agent like acetic anhydride. wikipedia.orgwikipedia.org It results in the cleavage of an N-alkyl group to form an iminium ion intermediate, which can then be trapped to yield an N-acetylated secondary amine and an aldehyde. wikipedia.orgacs.org For N,N-dimethylalkylamine N-oxides, this typically involves the cleavage of a methyl group.

Cope Elimination: When a tertiary amine N-oxide bearing a β-hydrogen is heated, it can undergo a concerted, intramolecular syn-elimination to produce an alkene and a hydroxylamine. wikipedia.orgmasterorganicchemistry.comnih.govchem-station.com This pyrolytic reaction proceeds through a five-membered cyclic transition state. nih.govchem-station.com For a long-chain N,N-dimethylalkylamine N-oxide, this would lead to the formation of an α-olefin and N,N-dimethylhydroxylamine.

Meisenheimer Rearrangement: In cases where the N-oxide has a suitable rearranging group (such as an allyl or benzyl (B1604629) group), a thermal nih.govwikipedia.org- or wikipedia.orgwikipedia.org-sigmatropic rearrangement can occur to form an N-alkoxyamine. wikipedia.orgsynarchive.comresearchgate.net While less common for simple long-chain alkyl groups, this highlights the potential reactivity of the N-O bond.

Derivatization of the Alkyl Chain: Selectively functionalizing the pentadecyl chain of this compound without affecting the N-oxide group is a significant synthetic challenge. The saturated hydrocarbon chain is generally unreactive, and reaction conditions required to activate C-H bonds would likely interfere with the sensitive and reactive N-oxide functionality. Research in the broader field of surfactants often focuses on how the properties of the molecule change with different alkyl chain lengths, rather than on the post-synthesis modification of a specific chain. nih.govmdpi.comnih.gov

Green Chemistry Approaches in Amine N-Oxide Synthesis

The principles of green chemistry have been increasingly applied to the synthesis of amine N-oxides, driven by their large-scale production for consumer products. wikipedia.org Key strategies include:

Use of Hydrogen Peroxide: As mentioned, H₂O₂ is an inherently green oxidant, with water as its only stoichiometric byproduct. synarchive.com

Aqueous Reaction Media: Performing the oxidation in water eliminates the need for volatile organic solvents, reducing environmental impact. nih.govchem-station.com

Recyclable Catalysts: The use of heterogeneous catalysts, such as tungstate-exchanged layered double hydroxides (LDH), allows for easy separation from the reaction mixture by filtration and subsequent reuse, minimizing waste. thieme-connect.dechem-station.com

Catalysis with CO₂: Carbon dioxide can be used in small amounts to catalyze the oxidation of tertiary amines with H₂O₂, forming a more reactive peroxymonocarbonate intermediate in situ. researchgate.net This avoids the need for metal catalysts.

Solvent-Free Synthesis: Some methods have been explored to carry out the oxidation without any solvent, further improving the green profile of the synthesis, although this can be challenging due to issues like foam formation and effective mixing. nih.gov

Mechanistic Investigations of N-Oxide Formation Reactions

The mechanism of N-oxidation depends on the oxidant and conditions employed. For the most common reaction involving hydrogen peroxide, the tertiary amine acts as a nucleophile, attacking one of the oxygen atoms of the H₂O₂ molecule. mdpi.com The reaction proceeds via a transition state where the O-O bond is broken as the N-O bond is formed. mdpi.com In aqueous solution, solvent molecules can play a crucial role by stabilizing the charge separation in the activation complex through hydrogen bonding. mdpi.com

When catalysts are used, the mechanism is altered. For instance:

With CO₂ , H₂O₂ forms the more electrophilic peroxymonocarbonate ion (HCO₄⁻), which is then attacked by the amine. nih.gov

With transition metals like rhenium, the metal center first reacts with H₂O₂ to form highly reactive metal-peroxo species, which are potent oxygen-transfer agents. wikipedia.org

In some cases, particularly with enzymatic systems or certain metal catalysts, a free-radical mechanism involving single-electron transfer (SET) from the amine to an oxidized catalyst or radical species has been proposed. nih.govmdpi.com

The Polonovski reaction proceeds by initial O-acylation of the N-oxide by acetic anhydride, creating a good leaving group. Subsequent elimination of acetate, facilitated by abstraction of an α-proton, generates an iminium ion. acs.orgwikipedia.org The Cope elimination is a concerted pericyclic reaction, where the N-oxide oxygen itself functions as the internal base, abstracting a β-proton through a cyclic transition state. nih.govchem-station.com

Chemical Reactivity and Reaction Mechanisms of 1 Pentadecanamine, N,n Dimethyl , N Oxide

Redox Chemistry of N-Oxide Functionalities in Alkyl Dimethylamine (B145610) N-Oxides

The nitrogen-oxygen bond in alkyl dimethylamine N-oxides is central to their redox chemistry. This dative bond, with a formal positive charge on the nitrogen and a negative charge on the oxygen, can be readily reduced. wikipedia.orgthieme-connect.de This reduction, or deoxygenation, can be achieved through various enzymatic and chemical pathways.

Enzymatic Reduction Pathways and Cofactor Involvement

The in-vivo reduction of tertiary amine N-oxides is a recognized metabolic pathway. Studies on various amine N-oxides have shown that these compounds can be enzymatically reduced back to their corresponding tertiary amines. nih.govnih.gov This reduction is often carried out by enzyme systems present in the liver and other tissues. nih.govmdpi.com

Research has identified that the reduction of tertiary amine N-oxides by the mitochondrial fraction of rat liver requires NADPH as a cofactor. nih.gov The reaction rate is enhanced when a NADPH-generating system, such as one containing isocitrate, is used. nih.gov While NADPH is a primary cofactor, NADH can also serve in this capacity, albeit with slightly less activity. nih.gov The enzymatic reduction is significantly inhibited under aerobic conditions, indicating an anaerobic process. nih.gov

Further investigations have pinpointed specific enzymes involved in this biotransformation. Aldehyde oxidase, a cytosolic enzyme, has been identified as a major N-oxide reductase. nih.gov Studies with rabbit liver cytosol demonstrated significant N-oxide reductase activity in the presence of an electron donor for aldehyde oxidase. nih.gov Other enzymes, such as the single-electron transferring flavoenzyme ferredoxin-NADP+ oxidoreductase (FNR), have also been shown to reduce N-oxide derivatives. lmaleidykla.lt The efficiency of this enzymatic reduction can be influenced by the electronic properties of the N-oxide compound. lmaleidykla.lt For instance, porcine aldehyde oxidase SsAOX1 has been shown to catalyze the N-oxide reduction of quinoxaline-1,4-dioxides, with its activity varying depending on the specific substrate. nih.gov

Table 1: Cofactors and Enzymes in Tertiary Amine N-Oxide Reduction

| Enzyme/System | Primary Cofactor(s) | Cellular Location | Notes |

| Mitochondrial Reductase System | NADPH, NADH | Mitochondria | Activity is higher with a NADPH-generating system; inhibited by aerobic conditions. nih.gov |

| Aldehyde Oxidase | Aldehyde oxidase electron donors | Cytosol | A major enzyme responsible for N-oxide reduction in the liver of various mammalian species. nih.gov |

| Ferredoxin-NADP+ Oxidoreductase (FNR) | NADPH | Varies (e.g., Anabaena) | Acts via a single-electron transfer mechanism. lmaleidykla.lt |

| Porcine Aldehyde Oxidase SsAOX1 | Not specified | Liver | Catalyzes reduction of specific quinoxaline-1,4-dioxides. nih.gov |

Metal-Free Deoxygenation Studies and Related Mechanistic Insights

The deoxygenation of amine N-oxides is a significant transformation in organic synthesis. While many methods rely on metal catalysts, there is growing interest in metal-free approaches due to their milder conditions and reduced environmental impact. tandfonline.comacs.org

Several metal-free reagent systems have been developed for the efficient deoxygenation of aliphatic amine N-oxides. One such approach utilizes phenylsilane, which has been shown to deoxygenate a wide variety of aliphatic amine N-oxides under simple, practical conditions. nih.govresearchgate.net This method is highly chemoselective and tolerates numerous functional groups. nih.govresearchgate.net

Another effective metal-free reagent is phenylboronic acid. researchgate.net This green and economical reagent can achieve the deoxygenation of trialkylamine N-oxides in good to excellent yields in solvents like dichloromethane (B109758) at room temperature. researchgate.net The reaction is tolerant of other reducible functional groups, such as ketones, amides, esters, and nitro groups. researchgate.net

A sustainable method employing iodide and formic acid has also been reported for the deoxygenation of tertiary amines. rsc.org In this system, iodide acts as a catalytic reductant that is regenerated by formic acid, which also serves as an activator and solvent. rsc.org Computational studies using Density Functional Theory (DFT) suggest that the mechanism involves a direct interaction between the iodide and the oxygen of the N-oxide, proceeding via an SN2-type mechanism to release the corresponding amine. rsc.org

Table 2: Metal-Free Reagents for Deoxygenation of Aliphatic Amine N-Oxides

| Reagent System | Conditions | Mechanistic Aspect | Reference |

| Phenylsilane | Simple, practical conditions | High chemoselectivity | nih.gov, researchgate.net |

| Phenylboronic Acid | Dichloromethane, room temperature | Tolerates various functional groups | researchgate.net |

| Iodide / Formic Acid | Formic acid as solvent | SN2-type mechanism | rsc.org |

Electrochemical Properties and Redox Potentials in Solution

Cyclic voltammetry of aromatic amine N-oxides in nonaqueous solvents reveals that the reduction process can be studied by both cathodic and anodic sweeps. oup.com The electrochemical reduction of alkaloid N-oxides at mercury-based electrodes has been shown to regenerate the original alkaloid. nih.gov The process can occur in one or two stages. A one-stage reduction is indicated by a single cathodic peak on the polarogram. nih.gov A two-stage process, observed for some N-oxides, involves an initial single-electron transfer to yield an amine radical cation and a hydroxide (B78521) ion, followed by a second reduction to the parent amine, which is reflected as two distinct peaks on the voltammogram. nih.gov

The stability of the free radicals produced during the electrode reaction can be correlated with parameters from the cyclic voltammogram, such as the sweep rate required to observe a reversible or quasi-reversible wave. oup.comoup.com These electrochemical data can be compared with results from electron spin resonance (ESR) studies to further characterize the radical intermediates. oup.com

Interactions with Biological Macromolecules and Model Systems

The amphiphilic nature of long-chain alkyl dimethylamine N-oxides, combining a polar headgroup with a long hydrophobic tail, drives their interaction with biological macromolecules, particularly proteins.

Protein-Amine N-Oxide Complexation Studies

The surface properties of materials can be modified with amine N-oxides to control protein interactions. Studies have shown that the oxidation of self-assembled monolayers of tertiary amines to tertiary amine N-oxides can significantly alter the adhesion of proteins like lysozyme (B549824) and fibrinogen. researchgate.net While tertiary amine surfaces tend to adsorb multilayers of aggregated protein, the corresponding N-oxide surfaces show reduced protein adhesion, similar to that observed on protein-resistant surfaces like those terminated with triethylene glycol. researchgate.net This suggests that the N-oxide functionality influences the way proteins complex with the surface, preventing large-scale aggregation. researchgate.net

The interaction is not limited to surfaces. Transition metals can form complexes with amine N-oxides. rsc.org While not directly involving proteins, this demonstrates the coordinating ability of the N-oxide oxygen, which can participate in forming complexes with various chemical species.

Impact on Macromolecular Conformation and Stability

Amine N-oxides are known to affect the conformation and stability of proteins. Trimethylamine (B31210) N-oxide (TMAO), the smallest alkyl dimethylamine N-oxide, is a well-known osmolyte that stabilizes the native structure of globular proteins. nih.govnih.gov It can effectively counteract the denaturing effects of agents like urea. nih.govnih.gov The stabilizing effect is attributed to the influence of TMAO on the surrounding water structure. nih.gov TMAO interacts strongly with water, making the hydrogen-bonding network of water more robust. nih.gov This enhanced water structure makes the creation of a cavity to accommodate an unfolded protein energetically unfavorable, thus favoring the compact, native state. nih.gov

This stabilizing effect extends to other amine N-oxides and enzymes. It has been shown that synthetic amine N-oxides can, in a structure-dependent manner, increase the activity and stability of various enzymes, including α-glucosidase. nih.gov The enzyme stabilization effect of amine N-oxides was found to be slightly superior to that of structurally related betaines. nih.gov Rheological and spectroscopic experiments suggest that this enhanced stability is related to the suppression of unfavorable conformational changes of the enzyme, which is linked to the specific hydration environments created by the amine N-oxides. nih.gov

Membrane Interactions and Solubilization Mechanisms

1-Pentadecanamine, N,N-dimethyl-, N-oxide, as a long-chain amine oxide, is an amphiphilic molecule with surfactant properties. smolecule.com Its structure, featuring a long hydrophobic pentadecyl tail and a polar N,N-dimethylamine N-oxide headgroup, allows it to interact with and modify the structure of biological membranes. smolecule.com The solubilization of membrane components is a critical process for the isolation and study of membrane proteins. nih.gov

The mechanism of membrane solubilization by surfactants like this compound generally follows a three-stage process. Initially, at low concentrations, surfactant monomers partition into the lipid bilayer, causing structural perturbations. sigmaaldrich.com As the concentration increases to the critical micelle concentration (CMC), the bilayer becomes saturated with the surfactant. This leads to the disintegration of the membrane and the formation of mixed micelles containing lipids, proteins, and surfactant molecules. sigmaaldrich.com The hydrophobic regions of the membrane proteins and lipids are sequestered within the hydrophobic core of these micelles, while the hydrophilic parts remain exposed to the aqueous environment. sigmaaldrich.com This process effectively extracts membrane proteins from their native lipid environment into a soluble form. sigmaaldrich.com

The effectiveness of a surfactant in solubilizing membranes without denaturing the proteins depends on its properties. Non-denaturing surfactants like N,N-dimethyldodecylamine N-oxide (a shorter-chain analog) are often used to solubilize proteins while preserving their native conformation and activity. sigmaaldrich.comnih.gov The choice of surfactant is crucial, as harsh conditions can remove essential lipids associated with membrane proteins, leading to their inactivation. sigmaaldrich.com The interaction of amine oxides with membranes can also be leveraged in drug delivery systems to enhance the permeability of biological barriers. smolecule.comresearchgate.net

Supramolecular Interactions and Self-Assembly Behavior

Formation of Micellar and Vesicular Structures

As a surfactant, this compound exhibits self-assembly in aqueous solutions to form organized structures like micelles. This process is driven by the hydrophobic effect, where the hydrophobic pentadecyl chains aggregate to minimize their contact with water, while the polar headgroups remain exposed to the aqueous phase. researchgate.net This self-assembly occurs above a specific concentration known as the critical micelle concentration (CMC). researchgate.net

The structure of the aggregates formed can vary. While spherical micelles are common, other structures like worm-like micelles or vesicles can also form, sometimes influenced by factors like the presence of additives or changes in temperature and pH. researchgate.netnih.gov For example, some amidoamine oxide surfactants, which are structurally related, have been shown to form fibrous aggregates and create gel-like network structures in water. nih.gov The pH of the solution can also influence the behavior of amine oxide surfactants, as the headgroup can be protonated at low pH, changing the surfactant from a nonionic to a cationic species, which can affect micelle formation and stability. researchgate.net

Table 1: Critical Micelle Concentration (CMC) of Related Amine Oxide Surfactants

| Surfactant Name | Alkyl Chain Length | CMC (mM) | Notes |

| N,N-dimethyldodecylamine N-oxide (DDAO) | 12 | ~1-2 | A non-denaturing zwitterionic surfactant. sigmaaldrich.com |

| N,N-dimethyl-N-(3-dodecylcarbonyloxypropyl)amineoxide (DDCPNO) | 12 | 0.33 | More hydrophobic than DDAO. nih.gov |

| N,N-dimethyldodecylamine-N-oxide (DDNO) | 12 | 1.57 | Compared with its biodegradable analogue, DDCPNO. nih.gov |

This table is generated based on data for related compounds to provide context, as specific data for this compound was not found in the search results.

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of complexes between a "host" molecule, which has a binding cavity, and a "guest" molecule or ion that fits within it. wikipedia.org The self-assembled micellar structures of surfactants like this compound can act as hosts for various guest molecules. The hydrophobic core of the micelle provides a microenvironment capable of solubilizing nonpolar or poorly water-soluble substances. nih.gov

This solubilization capacity is a form of molecular recognition, where the micellar host selectively encapsulates guest molecules based on factors like size, shape, and polarity. For instance, studies on the solubilization of different drugs by N,N-dimethyldodecylamine-N-oxide (DDNO) micelles showed that the capacity varied depending on the drug's size and polarity. nih.gov

While specific studies on the host-guest chemistry of this compound are not detailed in the provided search results, the principles can be inferred from related systems. For example, cyclodextrins are well-known host molecules that form inclusion complexes with a variety of guest molecules, a process driven by non-covalent interactions. wikipedia.orgnih.gov Similarly, the micellar aggregates of amine oxides can encapsulate guest molecules, a phenomenon crucial for applications in drug delivery and formulation science. nih.gov The interaction between surfactants and proteins can also be viewed through the lens of host-guest chemistry, where a protein may bind to a surfactant micelle, leading to changes in the protein's structure. nih.gov

Phase Behavior and Phase Transitions in Aqueous and Non-Aqueous Systems

The phase behavior of surfactants in solution is complex and depends on concentration, temperature, and the presence of other components. As the concentration of a surfactant like this compound increases, it can form various liquid crystalline phases beyond simple micelles. These phases, such as lamellar (Lα), hexagonal, and cubic phases, represent different levels of structural organization of the surfactant molecules. mdpi.comnih.gov

For double-chain surfactants, which share some structural similarities with the long-chain amine oxide, lamellar gel (Lβ) and lamellar liquid crystalline (Lα) phases are commonly observed. mdpi.comnih.gov The transition between these phases is temperature-dependent. The Lβ phase is characterized by ordered, "solid-like" alkyl chains at lower temperatures, while the Lα phase has disordered, "melted" chains at higher temperatures. nih.gov

While a detailed phase diagram for this compound is not available in the search results, some general properties of amine oxides have been noted. For example, dilute aqueous solutions of N,N-dimethyldodecylamine-N-oxide (DDNO) did not exhibit a cloud point (a temperature at which the solution becomes turbid due to phase separation) in the range of 293-373 K. nih.gov The addition of other substances (additives) can significantly influence the phase transitions and the stability of different phases. nih.gov

Role in Catalysis and Organocatalysis

Amine N-Oxides as Catalysts or Co-catalysts in Organic Reactions

Tertiary amine N-oxides, the class of compounds to which this compound belongs, are widely recognized for their role as oxidants and catalysts or co-catalysts in a variety of organic reactions. asianpubs.orgresearchgate.net Their utility stems from the polarized N-O bond, which allows them to act as strong Lewis bases and effective oxygen transfer agents. mdpi.com

Amine N-oxides are frequently employed as co-oxidants in metal-catalyzed oxidation reactions, such as the osmium-catalyzed dihydroxylation of olefins and ruthenium-catalyzed oxidations. asianpubs.org In these processes, the amine N-oxide re-oxidizes the metal catalyst, allowing it to be used in catalytic amounts.

Furthermore, chiral heteroaromatic N-oxides have emerged as powerful organocatalysts in asymmetric synthesis. mdpi.com Although this compound itself is not chiral, the general reactivity of the amine N-oxide functional group is relevant. They can catalyze reactions such as the allylation of aldehydes. mdpi.com

The synthesis of amine N-oxides itself often involves the oxidation of the corresponding tertiary amine using oxidants like hydrogen peroxide (H₂O₂), sometimes in the presence of a catalyst. asianpubs.orgrsc.orgresearchgate.netgoogle.com The efficiency of these synthetic methods is crucial for the availability of amine N-oxides for their various applications. For instance, a green process using a recyclable tungstate-exchanged layered double hydroxide catalyst with aqueous H₂O₂ has been developed for the N-oxidation of aliphatic tertiary amines in high yields. asianpubs.orgresearchgate.net

Table 2: Catalytic Applications of Tertiary Amine N-Oxides

| Reaction Type | Role of Amine N-Oxide | Metal Catalyst (if any) | Example Reaction | Reference |

| Dihydroxylation | Co-oxidant | Osmium | Olefins to diols | asianpubs.org |

| Alcohol Oxidation | Co-oxidant | Ruthenium | Alcohols to aldehydes/ketones | asianpubs.org |

| Halide Conversion | Oxidant | - | Halides to aldehydes | asianpubs.org |

| Allylation | Organocatalyst | - | Aldehydes to homoallylic alcohols | mdpi.com |

| Desymmetrization | Organocatalyst | - | meso-epoxides to chlorohydrins | mdpi.com |

Enantioselective Transformations Mediated by Chiral N-Oxides

Chiral amine N-oxides are particularly effective as Lewis base catalysts in reactions involving organosilicon reagents. liverpool.ac.uknih.gov The high affinity of the N-oxide oxygen for silicon allows for the formation of a hypervalent silicon intermediate. This interaction enhances the reactivity of the silicon-based reagent and, within a chiral ligand framework, facilitates the transfer of a substituent to a prochiral substrate in a stereocontrolled manner. A prime example of such a transformation is the enantioselective allylation of aldehydes. nih.govacs.org

Detailed Research Findings: A Case Study

To illustrate the potential of chiral N-oxides in enantioselective catalysis, we can examine the well-documented asymmetric allylation of aromatic aldehydes with allyltrichlorosilane (B85684), catalyzed by a chiral isoquinoline (B145761) N-oxide. acs.org Although the catalyst in this study is a heteroaromatic N-oxide, the fundamental mechanism of activation and stereochemical induction provides a valuable model for the expected behavior of chiral aliphatic N-oxides like this compound.

In a representative study, the addition of allyltrichlorosilane to a series of substituted benzaldehydes was catalyzed by a chiral isoquinoline N-oxide, affording the corresponding homoallylic alcohols with varying degrees of enantioselectivity. acs.org The results, summarized in the table below, demonstrate the influence of the aldehyde's electronic properties on the reaction's efficiency and stereochemical outcome.

Table 1: Enantioselective Allylation of Aromatic Aldehydes Catalyzed by a Chiral Isoquinoline N-Oxide

| Aldehyde Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Benzaldehyde | 1-Phenyl-3-buten-1-ol | 85 | 87 |

| 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-3-buten-1-ol | 92 | 89 |

| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-3-buten-1-ol | 95 | 92 |

| 4-Bromobenzaldehyde | 1-(4-Bromophenyl)-3-buten-1-ol | 96 | 93 |

| 4-Fluorobenzaldehyde | 1-(4-Fluorophenyl)-3-buten-1-ol | 94 | 91 |

| 4-(Trifluoromethyl)benzaldehyde | 1-(4-(Trifluoromethyl)phenyl)-3-buten-1-ol | 98 | 96 |

Data sourced from a study on the asymmetric allylation of aldehydes catalyzed by a chiral isoquinoline N-oxide. acs.org

The data indicates that electron-withdrawing groups on the aromatic ring of the aldehyde generally lead to higher yields and enantioselectivities. acs.org This is attributed to the increased electrophilicity of the aldehyde carbonyl carbon, which facilitates the nucleophilic attack by the allyl group. Conversely, electron-donating groups, such as the methoxy (B1213986) group, resulted in a significant decrease in both yield and enantiomeric excess under the studied conditions. acs.org

Reaction Mechanism

The proposed mechanism for the enantioselective allylation of aldehydes catalyzed by a chiral N-oxide involves several key steps:

Activation of the Silyl Reagent: The nucleophilic oxygen atom of the chiral N-oxide coordinates to the silicon atom of allyltrichlorosilane. This forms a hexacoordinate silicon intermediate. acs.org This activation polarizes the allyl-silicon bond, making the allyl group more nucleophilic.

Formation of the Aldehyde-Catalyst Complex: The aldehyde substrate then coordinates to the activated silicon center. The chiral environment of the N-oxide catalyst dictates the facial selectivity of this coordination, positioning the aldehyde for a stereoselective attack.

Stereoselective Allyl Transfer: The allyl group is transferred from the silicon to one of the enantiotopic faces of the aldehyde carbonyl group. The steric and electronic properties of the chiral N-oxide create a favored transition state that leads to the formation of one enantiomer of the homoallylic alcohol in excess. acs.org

Catalyst Turnover: After the allyl transfer, the resulting silylated alcohol dissociates from the catalyst, which is then free to enter another catalytic cycle.

This mechanistic pathway highlights the crucial role of the chiral N-oxide in orchestrating the enantioselective transformation. The ability of the N-oxide to act as a Lewis base and the specific three-dimensional arrangement of its substituents are the key factors controlling the stereochemical outcome of the reaction. While the specific efficiencies would differ, a chiral version of this compound is expected to operate through a similar mechanistic framework in analogous enantioselective transformations.

Biotransformation and Environmental Fate Studies of 1 Pentadecanamine, N,n Dimethyl , N Oxide

Biodegradation Pathways and Kinetics

1-Pentadecanamine, N,N-dimethyl-, N-oxide, a tertiary amine oxide surfactant, is subject to microbial degradation in various environmental conditions. Its molecular structure, featuring a long hydrophobic alkyl chain (C15) and a polar amine oxide head, dictates its environmental behavior and the metabolic pathways for its breakdown.

Aerobic Biodegradation Mechanisms and Microbial Involvement

Under aerobic conditions, long-chain amine oxides are generally considered to be readily biodegradable. nih.govnih.govresearchgate.net Studies on structurally similar amine oxides, such as Lauramine oxide (C12) and Myristamine oxide (C14), have demonstrated their susceptibility to aerobic microbial breakdown. nih.gov The primary mechanism for the aerobic biodegradation of these compounds is believed to be ω-oxidation of the long alkyl chain, followed by β-oxidation. nih.gov This process involves the terminal oxidation of the pentadecyl chain to a carboxylic acid, which is then sequentially shortened by two-carbon units.

The process is initiated by monooxygenase enzymes, which are common in a wide range of aerobic bacteria. nih.gov While specific microbial strains responsible for the degradation of this compound are not extensively documented, bacteria known for degrading petroleum hydrocarbons, such as species of Pseudomonas, Acinetobacter, and various other genera, possess the enzymatic machinery capable of metabolizing long-chain alkanes and could be involved in its degradation. nih.gov The rate and extent of biodegradation can be influenced by environmental factors such as pH and the initial concentration of the surfactant. nih.gov For instance, studies on lauramine and myristamine oxide showed that biodegradation was more efficient at a neutral pH of 7.4 compared to acidic conditions. nih.gov

Anaerobic Biodegradation Processes in Diverse Environmental Compartments

The anaerobic biodegradation of amine oxides is more complex and variable than aerobic degradation. nih.gov In anaerobic environments, such as digested sludge or anoxic sediments, the long alkyl chain of amine oxides can pose challenges for microbial metabolism. nih.govresearchgate.net Research on Lauramine oxide (C12) and Myristamine oxide (C14) has shown that these compounds can inhibit biogas production in anaerobic digesters, suggesting a degree of recalcitrance or toxicity to the methanogenic microbial consortia. nih.govcabidigitallibrary.org The inhibition percentages for these related compounds were reported to be as high as 90%. nih.gov

In contrast, other amine oxides with different structures, like Cocamidopropylamine oxide, have been found to be biodegradable under anaerobic conditions. nih.govresearchgate.net This suggests that the presence of linkages like an amide group can alter the anaerobic fate of the molecule. nih.gov In anoxic marine sediments, the degradation of organic matter is coupled to the reduction of electron acceptors like manganese and iron oxides or sulfate. frontiersin.org While direct studies on this compound are limited, its fate in such compartments would depend on the local microbial community's ability to utilize it as a carbon source and the availability of suitable electron acceptors. The potential for the N-oxide group to be reduced back to the tertiary amine by gut microbiota has been observed for trimethylamine (B31210) N-oxide (TMAO), a process termed metabolic retroconversion, which is predominantly carried out by Enterobacteriaceae. nih.gov This suggests a possible anaerobic transformation pathway for the amine oxide head group.

Interactive Data Table: Biodegradation of Various Amine Oxides

| Compound Name | Alkyl Chain | Biodegradation Condition | Finding | Reference |

|---|---|---|---|---|

| Lauramine oxide | C12 | Aerobic | Readily biodegradable | nih.gov |

| Myristamine oxide | C14 | Aerobic | Readily biodegradable | nih.gov |

| Cocamidopropylamine oxide | C12 (amido) | Aerobic | Readily biodegradable | nih.gov |

| Lauramine oxide | C12 | Anaerobic | Inhibits biogas production (~90%) | nih.govcabidigitallibrary.org |

| Myristamine oxide | C14 | Anaerobic | Inhibits biogas production (~90%) | nih.govcabidigitallibrary.org |

Identification of Major Biodegradation Products

The primary aerobic biodegradation pathway for long-chain alkyldimethylamine oxides is initiated by ω-oxidation of the alkyl chain. nih.gov This would lead to the formation of a long-chain carboxylic acid, N,N-dimethyl-N-(15-carboxypentadecyl)amine oxide. Subsequent β-oxidation would then progressively shorten the carbon chain, releasing acetyl-CoA units that can be integrated into central microbial metabolism.

Another potential metabolic transformation is N-demethylation. The N,N-dimethylamino moiety can be sequentially demethylated to form N-methylpentadecylamine N-oxide (a secondary amine oxide) and pentadecylamine (B1195383) N-oxide (a primary amine oxide), with the concurrent release of formaldehyde. nih.gov Further metabolism could lead to the complete breakdown of the molecule. Under certain anaerobic conditions, the N-oxide functional group can be reduced to the corresponding tertiary amine, N,N-dimethylpentadecanamine. nih.gov

Therefore, the major expected biodegradation products include:

Long-chain carboxylic acid derivatives from ω- and β-oxidation.

N-desmethyl and N,N-didesmethyl metabolites.

Formaldehyde.

N,N-dimethylpentadecanamine (from anaerobic reduction).

Enzymatic Biotransformation in Model Biological Systems

The biotransformation of xenobiotics like this compound is primarily mediated by Phase I metabolic enzymes, which introduce or expose polar functional groups to facilitate excretion. nih.govnih.gov

Role of Flavin-Containing Monooxygenases (FMOs) and Cytochrome P450 Enzymes

Flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) enzymes are the two major enzyme families responsible for the oxidative metabolism of xenobiotics. nih.govnih.gov While both are monooxygenases, they have distinct mechanisms and substrate specificities. wikipedia.orgnih.gov

Flavin-Containing Monooxygenases (FMOs): FMOs specialize in the oxygenation of soft nucleophiles, particularly nitrogen- and sulfur-containing compounds. nih.govpnas.org The N-oxidation of tertiary amines to their corresponding N-oxides is a classic FMO-catalyzed reaction. mdpi.com FMOs utilize FAD as a prosthetic group and NADPH as a cofactor to form a stable hydroperoxyflavin intermediate that is ready to oxygenate any suitable substrate that enters the active site. nih.govpnas.orgfrontiersin.org Therefore, in biological systems, FMOs are key enzymes in the metabolism of tertiary amines, converting them into more polar and readily excretable N-oxides. wikipedia.org

Cytochrome P450 (CYP) Enzymes: The CYP superfamily is a major contributor to Phase I metabolism, catalyzing a wide array of oxidation and reduction reactions. nih.govnih.gov While FMOs are generally responsible for creating N-oxides from tertiary amines, CYP enzymes can catalyze the reverse reaction—the reduction of amine N-oxides back to their parent amines. acs.org Furthermore, CYPs are well-known for mediating the N-dealkylation of amines. nih.govmdpi.com Studies on N,N-dimethylaniline have shown that CYP isozymes catalyze its demethylation to N-methylaniline and formaldehyde, and that the N-oxide is not a necessary intermediate in this specific CYP-mediated reaction. nih.gov Thus, CYP enzymes could be involved in the N-demethylation of this compound or its reduced tertiary amine form.

Interactive Data Table: Enzymatic Roles in Amine Oxide Biotransformation

| Enzyme Family | Primary Role | Substrate/Product Transformation | Reference |

|---|---|---|---|

| Flavin-Containing Monooxygenases (FMOs) | N-Oxygenation | Tertiary Amine → Tertiary Amine N-Oxide | nih.govmdpi.com |

| Cytochrome P450 (CYP) | N-Dealkylation / Reduction | Tertiary Amine N-Oxide → Tertiary Amine | nih.govacs.org |

Microbial Transformation Studies and Novel Biotransformation Pathways

Microorganisms possess a diverse array of enzymes that can catalyze novel biotransformations. Studies on compounds with similar functional groups can provide insight into potential pathways for this compound.

Microbial monooxygenases, including cytochrome P450 systems, are capable of various oxidative reactions. For example, the biotransformation of the alkaloid papaverine (B1678415) by fungi such as Cunninghamella elegans can produce N-oxide metabolites, a reaction likely mediated by microbial cytochrome P450 monooxygenases. mdpi.com This demonstrates that microbes can perform N-oxidation reactions similar to mammalian FMOs.

Conversely, microbial communities, particularly those in the gut, can reduce N-oxides. nih.gov The reduction of trimethylamine N-oxide (TMAO) to trimethylamine (TMA) is a well-documented microbial process. nih.gov This retroconversion highlights a pathway where the N-oxide is transformed back into its tertiary amine precursor, which could then undergo different metabolic fates.

Furthermore, studies on the degradation of N-nitrosodimethylamine (NDMA) by Pseudomonas mendocina revealed a novel pathway initiated by a toluene-4-monooxygenase, which oxidized the nitrosamine (B1359907) to N-nitrodimethylamine, a product not typically seen in eukaryotic metabolism. nih.gov This highlights the potential for microbial enzymes to catalyze unique reactions, leading to novel biotransformation pathways for amine-containing compounds that differ significantly from the canonical routes observed in mammalian systems.

Comparison of In Vitro and In Vivo Metabolic Fates

A review of publicly available scientific literature did not yield specific studies comparing the in vitro and in vivo metabolic fates of this compound. Research on other tertiary amine N-oxides suggests that they can undergo metabolic reduction back to the corresponding tertiary amine, a process known as retroconversion. This transformation can be mediated by enzyme systems such as cytochrome P450 (P450) and Flavin-containing monooxygenase (FMO) enzymes in the liver, as well as by microbial reductases in the intestinal flora. However, without direct experimental data for this compound, it is not possible to confirm if it undergoes similar biotransformation or to compare the rates and extent of metabolism between in vitro systems and whole organisms.

Environmental Distribution, Transport, and Persistence

The environmental behavior of this compound, including its distribution in various environmental compartments, its potential for transport, and its persistence, is determined by its physicochemical properties and its susceptibility to degradation processes. The following sections detail the available information regarding its environmental fate.

Adsorption and Desorption Dynamics in Soil and Sediment Matrices

Specific experimental studies detailing the adsorption and desorption dynamics of this compound in soil and sediment matrices were not found in the available literature. However, its potential to adsorb to organic matter in soil and sediment can be inferred from its calculated octanol-water partition coefficient (Log Kₒw).

As a cationic surfactant, this compound is expected to sorb to negatively charged surfaces like clay and organic matter in soil and sediment. The primary mechanism of sorption for cationic surfactants is the electrostatic attraction between the positively charged headgroup and the negatively charged sites on environmental solids. Additionally, the long alkyl chain can contribute to hydrophobic interactions. The extent of this sorption is influenced by factors such as the pH of the system, the organic carbon content of the soil or sediment, and the ionic strength of the aqueous phase. Without empirical data, the precise soil organic carbon-water (B12546825) partitioning coefficient (Koc) remains undetermined.

Degradation in Aquatic Systems (e.g., Hydrolysis, Phototransformation)

No specific experimental data on the rate and pathways of hydrolysis or phototransformation for this compound in aquatic systems were identified.

Hydrolysis: Amine oxides are generally considered to be stable to hydrolysis under typical environmental pH and temperature conditions. The nitrogen-oxygen bond is not readily cleaved by water.

Phototransformation: While some chemical compounds can be degraded by direct or indirect photolysis upon exposure to sunlight in surface waters, no studies were found to quantify this process for this compound.

Bioaccumulation Potential in Environmental Organisms (excluding direct toxicity effects)

There is a lack of specific experimental studies measuring the bioaccumulation factor (BAF) or bioconcentration factor (BCF) for this compound in any environmental organism. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Log Kₒw).

The computed XLogP3 value for this compound is 6.9. nih.gov This high value suggests a strong affinity for fatty tissues (lipophilicity) and indicates a potential for the substance to bioaccumulate in organisms from their environment. However, this is a theoretical estimation. The actual bioaccumulation in an organism depends on a variety of factors, including the rate of uptake, depuration (elimination) from the organism, and metabolic transformation within the organism. As a surfactant, its bioavailability may also be influenced by its tendency to partition to surfaces and organic matter rather than remaining freely dissolved in the water column. Without dedicated studies, the actual bioaccumulation potential remains unconfirmed.

Advanced Analytical Characterization in Research of 1 Pentadecanamine, N,n Dimethyl , N Oxide

Spectroscopic Methodologies for Structural and Mechanistic Elucidation

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers powerful non-destructive methods to probe the molecular structure and electronic properties of 1-Pentadecanamine, N,N-dimethyl-, N-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, NMR can provide information on the connectivity of atoms and the conformational dynamics of the molecule.

Furthermore, NMR is employed to study intermolecular interactions, such as those occurring during micelle formation. The chemical shifts of N-alkyl-N,N-dimethylamine-N-oxides can exhibit pH-dependent behavior, which provides insights into their acid-base properties and aggregation behavior in aqueous solutions. researchgate.netresearchgate.net Two-dimensional NMR techniques, like NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the spatial proximity of protons, offering a deeper understanding of the molecule's three-dimensional structure and its interactions with other molecules. mdpi.com

Table 1: Representative ¹H NMR Chemical Shift Changes Upon N-Oxidation of N,N-dimethylhexadecylamine

| Protons | Chemical Shift (δ) in Amine (ppm) | Chemical Shift (δ) in N-oxide (ppm) |

| -N(CH₃)₂ | 2.20 | 3.23 |

| -CH₂-N- | 2.25 | 3.29 |

| -CH₂-CH₂-N- | 1.45 | 1.85 |

Data adapted from a study on N,N-dimethylhexadecylamine N-oxide. researchgate.net

Mass Spectrometry (MS) for Identification of Metabolites and Transformation Products

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in identifying this compound and its potential metabolites or degradation products by providing precise molecular weight information and fragmentation patterns.

In the context of amine oxides, MS, particularly when coupled with liquid chromatography (LC-MS), is crucial for metabolic studies. N-oxidation is a common metabolic pathway for compounds containing tertiary amine groups. researchgate.net LC-MS methods have been developed to differentiate N-oxide metabolites from hydroxylated metabolites, which can have the same nominal mass. nih.gov For instance, under atmospheric pressure chemical ionization (APCI-MS) conditions, N-oxides characteristically produce an [M+H-O]⁺ ion, which is not observed for hydroxylated compounds. nih.gov

While specific metabolic data for this compound is not extensively published, research on other amine-containing compounds provides a framework for how its biotransformation products could be identified. For example, studies on N'-nitrosonornicotine (NNN) have utilized high-resolution mass spectrometry (HRMS) to identify numerous metabolites, including N-oxide derivatives, in biological samples. nih.gov Similarly, the analysis of pheniramine, a drug containing a tertiary amine, has identified its N-oxide as a known transformation product. nih.gov

Table 2: Expected Key Mass Spectrometric Ions for this compound

| Ion Type | Expected m/z | Ionization Technique | Significance |

| [M+H]⁺ | 272.29 | ESI | Protonated molecule, confirms molecular weight. |

| [M+H-O]⁺ | 256.28 | APCI | Characteristic fragment for N-oxides, distinguishes from hydroxylated isomers. |

| [M]⁺ | 271.28 | EI | Molecular ion, may be observed in GC-MS. |

Theoretical m/z values calculated based on the molecular formula C₁₇H₃₇NO.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The presence of the long alkyl chain in this compound would be evidenced by strong C-H stretching vibrations typically observed in the 2850-3000 cm⁻¹ region in IR spectra. Changes in the vibrational spectra upon N-oxidation can confirm the chemical transformation.

UV-Vis and Fluorescence Spectroscopy for Electronic Structure and Interactions

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons to higher energy levels. Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state.

Amine oxides themselves are generally not strongly chromophoric or fluorescent unless attached to an aromatic system. rsc.org Simple alkylamine N-oxides are not expected to show significant absorption in the UV-Vis region. However, these techniques can be powerful for studying interactions. For instance, the introduction of a chromophore or fluorophore into a system containing this compound could allow for the study of its aggregation behavior, such as micelle formation, through changes in the spectral properties of the probe molecule. acs.org

In some cases, the N-oxide group can be part of a larger system that does exhibit fluorescence, where it can modulate the electronic properties of the molecule. rsc.org For example, some N-oxides have been developed as fluorescent probes. nih.gov While not directly applicable to the intrinsic properties of this compound, this highlights the versatility of these spectroscopic methods in studying systems involving amine oxides.

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating and quantifying this compound from complex samples such as environmental matrices or biological fluids.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly suited for the analysis of volatile and thermally stable compounds.

While amine oxides themselves can be thermally labile, derivatization methods can be employed to make them suitable for GC-MS analysis. A common approach for analyzing amine oxides is to first reduce them to the corresponding tertiary amine. nih.gov The resulting N,N-dimethylpentadecylamine is more volatile and thermally stable, making it amenable to GC-MS analysis. The mass spectrum of the parent amine, N,N-dimethylpentadecanamine, is available in the NIST database and shows characteristic fragmentation patterns that can be used for its identification. nist.gov

Alternatively, specific derivatization reactions can be used to target the amine oxide functional group. The choice of derivatization agent and reaction conditions is critical to ensure quantitative conversion and to avoid degradation of the analyte. The development of such methods allows for the sensitive and selective quantification of the original amine oxide in a sample.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile and Polar Analytes

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of non-volatile and polar compounds like this compound. This technique couples the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection provided by mass spectrometry.

Given its long alkyl chain and polar N-oxide group, reversed-phase (RP) HPLC is a common separation strategy. sielc.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid to facilitate protonation of the analyte for better ionization and chromatographic peak shape. sielc.comnih.gov

For detection, electrospray ionization (ESI) is a well-suited soft ionization technique that can generate abundant protonated molecular ions ([M+H]⁺) from polar analytes like N-oxides with minimal fragmentation. researchgate.net Atmospheric pressure chemical ionization (APCI) is another valuable ionization method. A key diagnostic feature in APCI-MS for N-oxides is the characteristic in-source fragmentation that produces an [M+H-O]⁺ ion, corresponding to the loss of the oxygen atom. researchgate.net This feature is crucial for distinguishing N-oxide metabolites from their hydroxylated isomers, which typically show a loss of water ([M+H-H₂O]⁺). researchgate.net

Tandem mass spectrometry (MS/MS) provides further structural confirmation. Collision-induced dissociation (CID) of the protonated molecular ion of a tertiary amine N-oxide can yield specific fragment ions. The analysis of these fragmentation patterns allows for definitive identification and can be used to localize the site of oxidation within a molecule. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Amine Oxide Analysis

| Parameter | Setting | Purpose |

| Chromatography | ||

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the gradient. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component of the gradient. sielc.com |

| Flow Rate | 0.3 mL/min | Standard flow for analytical LC-MS. |

| Gradient | 5% to 95% B over 10 minutes | Elution of the analyte from the column. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generation of protonated molecular ions. nih.gov |

| MS1 Scan Range | m/z 100-500 | Detection of the [M+H]⁺ ion (Expected m/z ~272.29). |

| MS/MS | Collision-Induced Dissociation (CID) | Structural confirmation via fragmentation. nih.gov |

| Key Transitions | [M+H]⁺ → Product Ions | Specific identification and quantification. |

This LC-MS/MS approach enables the sensitive and selective quantification of long-chain tertiary amines and their N-oxides in various matrices, from environmental water samples to biological fluids. nih.govnih.gov

Advanced Separation Techniques (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) offers a high-efficiency, alternative separation technique for polar and charged molecules. It separates analytes based on their differential migration in an electric field, which is dependent on their charge-to-size ratio. For a molecule like this compound, its analysis by CE would leverage the positive charge it can acquire under acidic buffer conditions.

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions migrate in a buffer-filled capillary under an applied voltage. The cationic form of this compound would migrate towards the cathode. The technique is known for its high resolving power, short analysis times, and minimal sample consumption. Research on other amines and alkaloids has demonstrated the utility of CZE for separating structurally similar compounds, including epimeric N-oxides. acs.org

Method development in CE for this compound would involve optimizing parameters such as the background electrolyte (BGE) pH, buffer concentration, and applied voltage. The pH of the BGE is critical as it determines the ionization state of the analyte. For instance, a low pH buffer would ensure full protonation and consistent electrophoretic mobility. The use of organic modifiers in the BGE can also be employed to improve solubility and fine-tune selectivity. While direct UV detection is challenging due to the lack of a strong chromophore in the molecule, indirect UV detection, where a UV-absorbing ion is added to the BGE, can be an effective strategy. horiba.com

Table 2: Hypothetical Capillary Zone Electrophoresis Method

| Parameter | Condition | Rationale |

| Capillary | Fused-Silica (e.g., 50 µm i.d., 60 cm total length) | Standard capillary for CE. |

| Background Electrolyte | 50 mM Phosphate Buffer, pH 2.5 | Ensures full protonation of the amine oxide. |

| Voltage | 25 kV | Provides driving force for separation. |

| Temperature | 25 °C | Ensures reproducible migration times. |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | Introduction of a small sample plug. |

| Detection | Indirect UV at 214 nm | Detection for non-chromophoric analytes. horiba.com |

This approach offers a complementary method to LC-MS for purity assessment and quantitative analysis. nih.gov

Biophysical Techniques for Studying Macromolecular Interactions

As an amphiphilic molecule, this compound has the potential to interact with macromolecules, particularly proteins. Its behavior can range from specific binding in a protein's active site to non-specific interactions driven by hydrophobic forces, or even disruption of protein structure at higher concentrations, similar to other surfactants. sigmaaldrich.com Biophysical techniques are essential for characterizing the nature, thermodynamics, and structural consequences of these interactions.

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) for Structural Changes

These techniques are particularly well-suited to investigate the effects of this compound on a target protein. By comparing the scattering profile of a protein in the absence and presence of the amine oxide, one can detect significant conformational changes. For example, the binding of the ligand could cause the protein to adopt a more compact or extended conformation, which would be reflected in a change in its radius of gyration (Rg) and maximum dimension (Dmax), parameters directly derivable from scattering data.

Furthermore, SAXS/SANS can be used to study the self-assembly of this compound into micelles above its critical micelle concentration (CMC) and to investigate how proteins might interact with or be encapsulated by these micelles. This is highly relevant for understanding its properties as a surfactant.

Table 3: Illustrative Structural Parameters from a Hypothetical SAXS Experiment

| Sample | Radius of Gyration (Rg) (Å) | Maximum Dimension (Dmax) (Å) | Molecular Weight (kDa) | Interpretation |

| Model Protein | 25.1 | 85 | 50.2 | Native, globular conformation. |

| Model Protein + Ligand (Low Conc.) | 24.5 | 83 | 50.5 | Ligand binding induces slight compaction. |

| Model Protein + Ligand (High Conc.) | 35.8 | 150 | 125.0 | Formation of a protein-micelle complex. |

Note: This table presents hypothetical data to illustrate the type of information obtainable from SAXS/SANS analysis.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the thermodynamics of binding interactions. johnshopkins.edu It directly measures the heat released (exothermic) or absorbed (endothermic) when one molecule is titrated into another. springernature.com A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding affinity (Ka), binding stoichiometry (n), and the enthalpy change (ΔH). tainstruments.com

In a typical experiment to study the interaction of this compound with a protein, a solution of the amine oxide would be injected in small aliquots from a syringe into the protein solution in the calorimeter cell. The resulting heat change after each injection is measured. The data are then fit to a binding model to extract the thermodynamic parameters.

From these primary measurements, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS. This allows researchers to understand the forces driving the binding event, whether it is enthalpically driven (e.g., by hydrogen bonding) or entropically driven (e.g., by the hydrophobic effect). Careful experimental design, including precise concentration determination and buffer matching, is critical for obtaining accurate data. vanderbilt.edu

Table 4: Hypothetical Thermodynamic Profile for Ligand-Protein Interaction via ITC

| Thermodynamic Parameter | Value | Description |

| Stoichiometry (n) | 1.05 | Indicates a 1:1 binding ratio. |

| Binding Constant (Ka) | 2.0 x 10⁵ M⁻¹ | Reflects moderate binding affinity. |

| Dissociation Constant (Kd) | 5.0 µM | The concentration at which 50% of the protein is bound. |

| Enthalpy Change (ΔH) | -8.5 kcal/mol | The binding process is exothermic (releases heat). |

| Entropy Change (TΔS) | -1.4 kcal/mol | The binding is entropically unfavorable. |

| Gibbs Free Energy (ΔG) | -7.1 kcal/mol | The overall binding process is spontaneous. |

Note: This table presents hypothetical data for a 1:1 binding model to illustrate the output of an ITC experiment.

Circular Dichroism (CD) Spectroscopy for Protein Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of proteins. nih.gov It measures the difference in absorption of left- and right-handed circularly polarized light by chiral molecules. The peptide bonds in a protein's backbone are chiral and their arrangement in regular secondary structures like α-helices and β-sheets gives rise to characteristic CD spectra in the far-UV region (typically 190-250 nm). nih.govspringernature.com

The interaction of this compound with a protein can be monitored by CD spectroscopy to detect any induced conformational changes. springernature.com A change in the protein's CD spectrum upon addition of the amine oxide would indicate a perturbation of its secondary structure. For example, a decrease in the signal intensity at 222 nm might suggest a loss of α-helical content. This is particularly useful for assessing whether the compound acts as a denaturant at certain concentrations. By titrating the ligand into the protein solution and monitoring the spectral changes, one can study the conformational transition in a quantitative manner. researchgate.net

Table 5: Hypothetical Protein Secondary Structure Changes Upon Ligand Interaction

| Sample | α-Helix (%) | β-Sheet (%) | Random Coil (%) | Interpretation |

| Native Protein | 45 | 20 | 35 | The baseline secondary structure of the protein. |

| Protein + Ligand | 38 | 21 | 41 | Binding of the ligand induces a partial unfolding (loss of α-helix). |

Note: This table shows hypothetical data derived from deconvolution of CD spectra to illustrate the technique's application.

Influence of Alkyl Chain Length on Supramolecular Assembly and Interfacial Behavior

The long pentadecyl (C15) alkyl chain of this compound is a defining feature that governs its behavior in solution and at interfaces. As an amphiphilic molecule, it possesses a hydrophilic N-oxide headgroup and a hydrophobic alkyl tail. This dual nature drives the formation of complex supramolecular structures.

Research on the homologous series of N,N-dimethylalkylamine N-oxides (CnNO) reveals a strong dependence of their properties on the length of the alkyl chain (n). The ability to form micelles, which are aggregates of surfactant molecules dispersed in a liquid, is a key aspect of their supramolecular behavior. The critical micelle concentration (CMC), the concentration above which micelles form, is highly sensitive to alkyl chain length. Generally, as the alkyl chain length increases, the hydrophobicity of the molecule increases, leading to a lower CMC. researchgate.net

Studies investigating the antimicrobial activity of N,N-dimethylamine oxides have shown that this activity increases with the length of the alkyl chain up to a certain point. This phenomenon, known as the "cutoff effect," is observed around a chain length of 14 carbons. asm.org The biological activity is closely correlated with micelle-forming capabilities, suggesting that the supramolecular assembly of these compounds is crucial for their function. asm.org For instance, the potency of N,N-dimethylalkylamine N-oxides to inhibit (Ca-Mg)ATPase activity was found to be maximal for the homologue with an alkyl chain length of n=16, which is attributed to the binding of the molecules at the protein/lipid bilayer interface. nih.gov

The interfacial behavior, such as the ability to form self-assembled monolayers (SAMs), is also strongly influenced by the alkyl chain. Studies on similar long-chain molecules like alkylthiols and alkylamines on surfaces have shown that the stability and anticorrosion efficiency of the resulting monolayer increase with increasing alkyl chain length. researchgate.net This suggests that this compound would form a relatively stable, ordered layer at interfaces, driven by hydrophobic interactions between the long alkyl chains.

| Property | Influence of Increasing Alkyl Chain Length (for CnH2n+1N(CH3)2O) | Relevant Findings |

| Critical Micelle Concentration (CMC) | Decreases | Longer chains are more hydrophobic, favoring aggregation at lower concentrations. researchgate.net |

| Antimicrobial Activity | Increases up to a point, then shows a "cutoff effect" (peak around C14-C16). asm.org | Activity is linked to micelle formation and interaction with biological membranes. asm.orgnih.gov |

| Surface Tension Reduction | Increases (becomes more surface active) | Longer hydrophobic tails are more effective at disrupting the surface tension of water. medchemexpress.com |

| Stability of Self-Assembled Monolayers | Increases | Stronger van der Waals forces between longer chains lead to more ordered and stable films. researchgate.net |

Impact of N-Substituent Modifications on Redox Potential and Reactivity

The reactivity of this compound is centered around the N-oxide functional group. Modifications to the substituents on the nitrogen atom can significantly alter the compound's electronic properties, including its redox potential and chemical reactivity.

The N-oxide group contains a polar N+-O- coordinate covalent bond. wikipedia.org The nitrogen atom in tertiary amine N-oxides is in a higher oxidation state compared to the parent amine. libretexts.org The electrochemical potential required to oxidize amines depends on their structure, with tertiary amines generally being easier to oxidize than primary or secondary amines. researchgate.net Conversely, the N-oxide itself can be reduced back to the tertiary amine. The rate of this reduction is sensitive to the substitution pattern on the nitrogen. nih.govresearchgate.net For example, facile reduction of various amine N-oxides can be achieved with diboron (B99234) reagents, with the reaction rate varying between alkylamino, anilino, and pyridyl N-oxides. researchgate.net

While the pentadecyl group is relatively inert, the methyl groups on the nitrogen of this compound are crucial. Replacing these methyl groups with other substituents, such as larger alkyl groups or electron-withdrawing/donating groups, would directly impact the electron density at the nitrogen and oxygen atoms. Studies on other amine systems have demonstrated these effects clearly. For instance, in a series of para-substituted N-nitroso-N-oxybenzenamines, a linear correlation was found between the experimental oxidation potentials and the electron-donating or electron-withdrawing nature of the substituent. wayne.edu Electron-withdrawing substituents make the compound harder to oxidize (increase the oxidation potential), while electron-donating groups have the opposite effect. researchgate.netwayne.edu

The reactivity of amine oxides is also evident in thermal decomposition reactions like the Cope elimination, where heating to 150–200 °C results in the formation of an alkene and a hydroxylamine. msu.edu The specific nature of the N-alkyl substituents influences the outcome of such reactions. liverpool.ac.uk

| N-Substituent Modification | Effect on Redox Potential | Effect on Reactivity |

| Replacement of N-methyl with larger alkyl groups | May slightly decrease oxidation potential (easier to oxidize) due to increased inductive effect. | May influence the regioselectivity and rate of elimination reactions like the Cope elimination. |

| Replacement of N-methyl with electron-withdrawing groups | Increases oxidation potential (harder to oxidize). researchgate.netwayne.edu | Decreases the nucleophilicity of the oxygen atom; may affect rates of reduction. nih.gov |

| Replacement of N-methyl with electron-donating groups | Decreases oxidation potential (easier to oxidize). researchgate.netwayne.edu | Increases the nucleophilicity of the oxygen atom; may accelerate reactions involving oxygen as a nucleophile. |

Correlation between Molecular Structure and Biotransformation Pathways

The biotransformation of xenobiotics like this compound is primarily determined by its molecular structure, which dictates its recognition and processing by metabolic enzymes. The key structural features for its metabolism are the tertiary amine N-oxide group and the long alkyl chain.

The metabolism of molecules containing an N,N-dimethylamino moiety typically proceeds via two main pathways: N-oxidation and N-dealkylation. nih.gov

N-Oxidation: The parent tertiary amine, N,N-dimethylpentadecylamine, can be oxidized by microsomal enzymes, particularly cytochrome P-450 (CYP) and flavin-containing monooxygenases (FMOs), to form the N-oxide, this compound. nih.gov

N-Dealkylation: This is a major metabolic route for tertiary amines where alkyl groups are sequentially removed. nih.gov For this compound, this would involve the removal of one methyl group to form N-methyl-1-pentadecanamine N-oxide, followed by the removal of the second methyl group. The N-oxide itself can also be a substrate for further reactions.